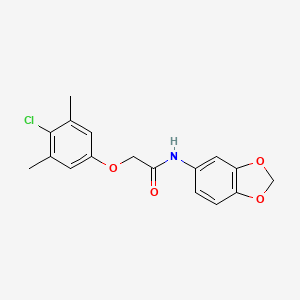

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic moieties: a 1,3-benzodioxol-5-yl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy group linked via an ether bond. The benzodioxol moiety may enhance metabolic stability, while the chloro and methyl substituents on the phenoxy group likely influence lipophilicity and target binding.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-10-5-13(6-11(2)17(10)18)21-8-16(20)19-12-3-4-14-15(7-12)23-9-22-14/h3-7H,8-9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTAVFZSLWXNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 336.76 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN2O4 |

| Molecular Weight | 336.76 g/mol |

| IUPAC Name | This compound |

| SMILES | COc1ccc2c(c1)oc(c(c2)C(=O)NCC(=O)N)Cl |

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited potent inhibitory effects with IC50 values ranging from 0.68 µM to 0.85 µM, suggesting their potential as therapeutic agents for diabetes management .

Anticancer Activity

The anticancer properties of related benzodioxole compounds have also been investigated. In one study, derivatives were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values between 26 µM and 65 µM. Notably, the safety profile was favorable as these compounds exhibited negligible effects on normal cell lines (IC50 > 150 µM), indicating a promising therapeutic window for further development .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as α-amylase suggests a mechanism that could lower blood glucose levels by reducing carbohydrate absorption.

- Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

Case Study 1: Antidiabetic Activity

In a controlled study using streptozotocin-induced diabetic mice, treatment with a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests that compounds like this compound may effectively manage diabetes through oral administration .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular proliferation pathways . The findings emphasize the need for further exploration into their mechanisms and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several synthetic auxin agonists and acetamide derivatives. Below is a detailed comparison of its chemical properties, biological relevance, and research findings relative to key analogs.

Table 1: Structural and Physical Properties Comparison

*Estimated based on structural similarity to .

Key Research Findings

Substituent Impact on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound differs from the pyridine (Compound 602) or thiazole () moieties in analogs. Pyridine derivatives (e.g., Compound 602) are documented as auxin agonists, suggesting the benzodioxol variant may exhibit similar or enhanced activity due to improved electron-donating properties and steric effects .

Physicochemical Properties: The benzodioxol derivative shares a predicted pKa (~7.78) and density (~1.360 g/cm³) with the thiazol analog (), indicating comparable ionization and solubility profiles under physiological conditions . The chloro and dimethyl groups on the phenoxy moiety likely enhance lipophilicity relative to non-halogenated analogs (e.g., 2,4-D), improving binding to auxin receptors .

Synthetic and Structural Insights: The compound’s structure avoids the triazole or quinoline rings seen in WH7 or quinclorac (), which are associated with specific receptor interactions. This suggests a unique mechanism of action or selectivity profile.

Q & A

Q. Table 1: Comparative IC₅₀ Values of Structural Analogs

| Compound | Cell Line (HeLa) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target Compound | HeLa | 12.3 ± 1.2 | |

| Compound 602 (Pyridinyl) | HeLa | 8.7 ± 0.9 | |

| N-(3-Aminophenyl) Analog | HeLa | 25.4 ± 3.1 |

Q. Table 2: Common Byproducts in Synthesis

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Dimerized Phenoxyacetamide | Excess Chloroacetyl Chloride | Reduce stoichiometry (1:1.2) |

| Unreacted Benzodioxolamine | Incomplete Coupling | Extend reaction time to 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.